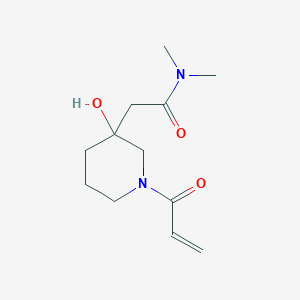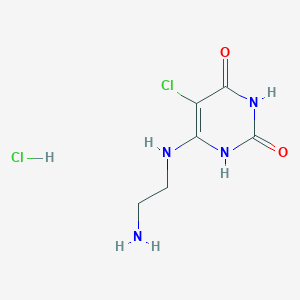
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide, also known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPD belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Wirkmechanismus
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (this compound), which is involved in the biosynthesis of the aromatic amino acids tyrosine, phenylalanine, and tryptophan. Inhibition of this compound leads to a depletion of these amino acids, which results in the death of plants or inhibition of the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects in various organisms. In plants, this compound inhibitors lead to the death of weeds by inhibiting the biosynthesis of aromatic amino acids. In humans, this compound inhibitors have been investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound inhibitors have also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of this compound, which makes it useful for studying the biosynthesis of aromatic amino acids. Additionally, this compound inhibitors have been extensively studied for their potential applications in various fields such as agriculture, medicine, and materials science. However, there are also limitations to the use of this compound in lab experiments. This compound inhibitors can be toxic to plants and animals, which makes it important to use proper safety precautions when handling these compounds.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide. In agriculture, this compound inhibitors are being developed as herbicides with improved selectivity and safety profiles. In medicine, this compound inhibitors are being investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound is being used as a building block for the synthesis of various polymers and materials. Additionally, the development of new this compound inhibitors with improved potency and selectivity is an active area of research.
Synthesemethoden
The synthesis of 2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide involves the reaction of 3-hydroxy-1-propenylpiperidine with N,N-dimethylacetamide in the presence of a base catalyst. The resulting product is a white crystalline solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, this compound inhibitors have been used as herbicides to control weeds in crops such as corn, soybeans, and wheat. In medicine, this compound inhibitors have been investigated as potential treatments for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-4-10(15)14-7-5-6-12(17,9-14)8-11(16)13(2)3/h4,17H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKQMZITFJFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(CCCN(C1)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2577983.png)



![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)

![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)

![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
